

# Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brivanib Alaninate*

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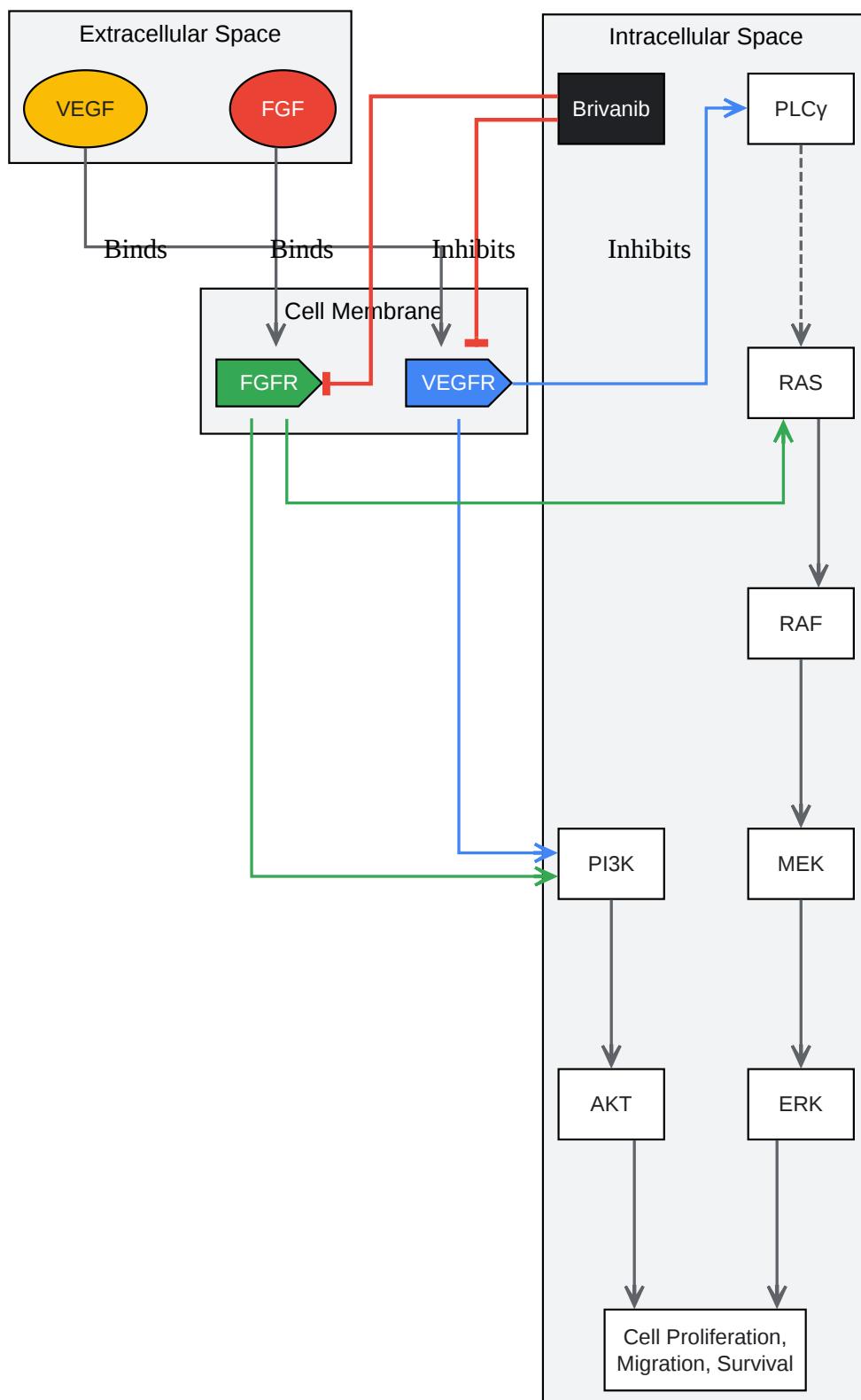
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Brivanib alaninate** (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.<sup>[1][2][3]</sup> Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGF and FGF signaling pathways playing key roles.<sup>[4]</sup> By targeting both of these pathways, brivanib was developed to overcome potential resistance mechanisms associated with therapies targeting only the VEGF pathway.<sup>[2][4]</sup> This technical guide provides a comprehensive summary of the core findings from early-phase clinical trials of **brivanib alaninate**, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While showing initial promise in Phase I and II trials, brivanib ultimately did not meet its primary endpoints in later Phase III studies.<sup>[5][6][7][8]</sup>

## Core Signaling Pathway

Brivanib acts as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis.<sup>[3]</sup> Its primary targets are VEGFR-2 and FGFR-1/2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.<sup>[3][9]</sup>



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**Caption:** Brivanib inhibits VEGFR and FGFR signaling pathways.

## Pharmacokinetics and Metabolism

**Brivanib alaninate** is a prodrug designed to improve the oral bioavailability of the active moiety, brivanib.[10] Following oral administration, the prodrug is rapidly and completely converted to brivanib.[10][11]

- Absorption: Brivanib is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour.[11] The absorption is high, estimated to be over 86%. [11]
- Distribution: The volume of distribution is expected to be high.[10]
- Metabolism: Brivanib is extensively metabolized.[11]
- Elimination: The majority of the drug-related radioactivity is excreted in the feces (around 81.5%), with a smaller portion in the urine (about 12.2%).[11] The mean terminal half-life is approximately 13.8 hours.[11]

## Phase I Study in Advanced Solid Tumors

A Phase I, open-label, dose-escalation study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of brivanib in patients with advanced or metastatic solid tumors.[2]

## Experimental Protocol

- Study Design: A two-part, open-label, dose-escalation (Part A) and dose-optimization (Part B) study.[2]
- Patient Population: 90 patients with advanced/metastatic solid tumors refractory to standard therapies.[2]
- Dosing Regimens:
  - Part A: Once-daily oral **brivanib alaninate** starting at 180 mg, with dose escalation.[2]
  - Part B: Four cohorts with different regimens: 320 mg once daily, 800 mg once daily (continuous), 800 mg once daily (intermittent, 5 days on/2 days off), and 400 mg twice

daily.[2]

- Primary Objectives: To determine dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the optimal dose range.[2]
- Secondary Objectives: To assess preliminary antitumor activity, characterize PK/PD profiles, and evaluate effects on the QTc interval.[2]

## Key Findings

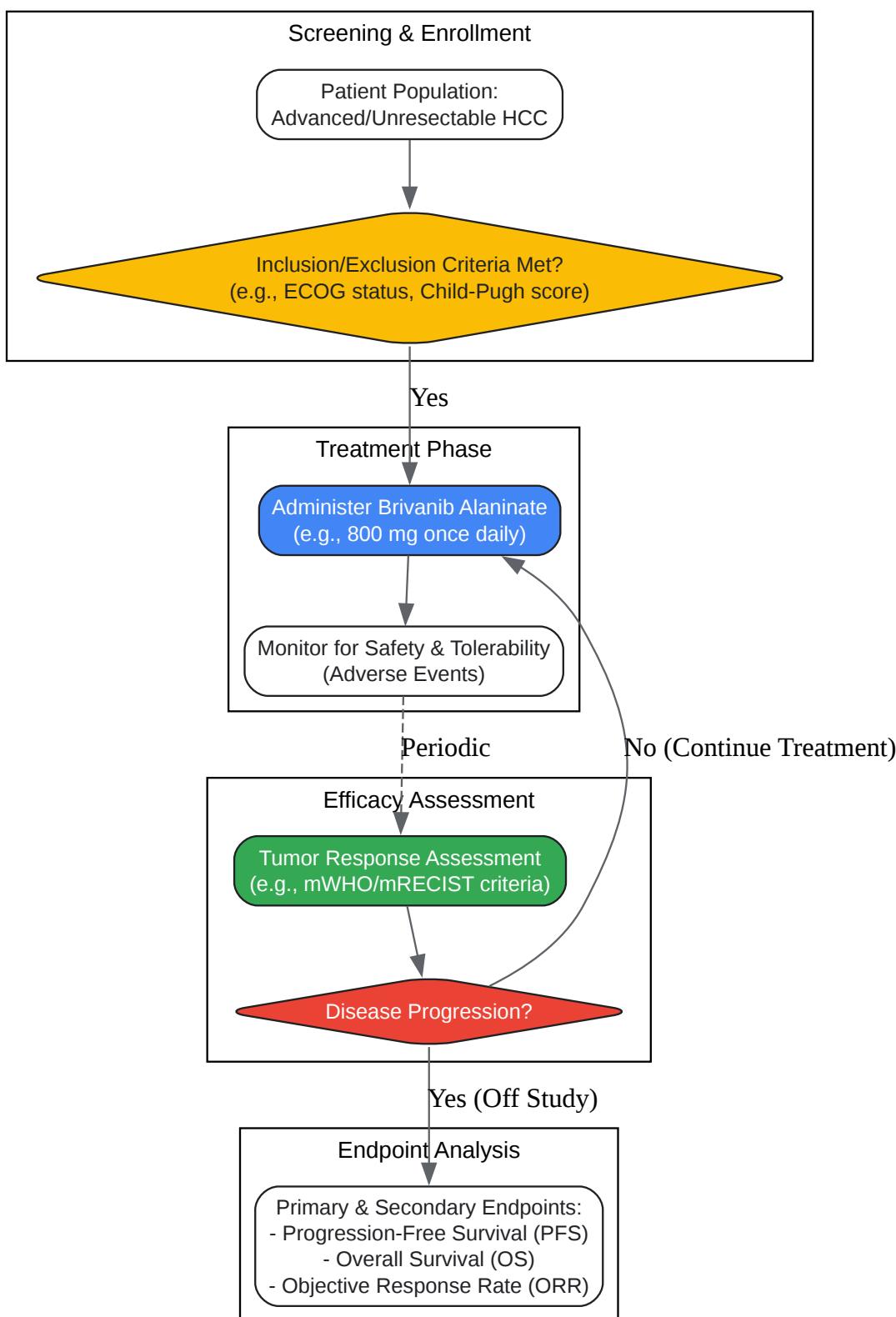
The MTD was established at 800 mg per day.[2] Systemic exposure of brivanib increased linearly up to 1000 mg/day.[2] The most common adverse events were generally mild.[2] Partial responses were confirmed in two patients receiving doses of 600 mg or higher.[2] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed significant decreases in parameters related to tumor vascularity and permeability at the 800 mg continuous and 400 mg twice-daily doses.[2]

Parameter	Result
Maximum Tolerated Dose (MTD)	800 mg/day[2]
Confirmed Partial Responses	2 patients (at doses $\geq$ 600 mg)[2]
Pharmacodynamic Effect	Significant decrease in tumor vascularity and permeability[2]

## Phase II Studies in Hepatocellular Carcinoma (HCC)

Several Phase II studies evaluated brivanib as both a first-line and second-line therapy for patients with advanced hepatocellular carcinoma.

## Experimental Workflow: Representative Phase II Trial

[Click to download full resolution via product page](#)**Caption:** A typical workflow for a Phase II clinical trial of brivanib.

## First-Line Therapy in Advanced HCC

An open-label, single-arm Phase II study evaluated brivanib in 55 patients with unresectable, locally advanced, or metastatic HCC who had not received prior systemic therapy.[12][13]

Experimental Protocol:

- Patient Population: 55 patients with advanced HCC.[12][13]
- Dosing: **Brivanib alaninate** 800 mg orally once daily.[12][13]
- Primary Objective: 6-month progression-free survival (PFS) rate.[12]
- Secondary Objectives: Tumor response rate, time to response, duration of response, median PFS, median overall survival (OS), and safety.[12]
- Assessment Criteria: Modified World Health Organization (mWHO) criteria.[12][13]

Efficacy and Safety Data:

Efficacy Endpoint (mWHO criteria)	Result
6-Month Progression-Free Survival Rate	18.2% (95% CI: 9.1%-30.9%)[12][13]
Median Progression-Free Survival (PFS)	2.7 months (95% CI: 1.4-3.0)[12][13]
Median Overall Survival (OS)	10.0 months (95% CI: 6.8-15.2)[12][13]
Complete Response (CR)	1 patient[12]
Partial Response (PR)	3 patients[12]
Stable Disease (SD)	22 patients[12]
Disease Control Rate (DCR)	51%[1]
Most Common Adverse Events	Fatigue, hypertension, diarrhea[12][13]

## Second-Line Therapy in Advanced HCC

Another open-label, single-agent Phase II study assessed brivanib in 46 patients with advanced HCC who had progressed on prior antiangiogenic therapy (primarily sorafenib).[1][14]

#### Experimental Protocol:

- Patient Population: 46 patients with advanced HCC who had failed one prior antiangiogenic therapy.[1][14]
- Dosing: **Brivanib alaninate** 800 mg orally once daily.[1][14]
- Primary Objectives: Tumor response rate, time to progression (TTP), and overall survival (OS).[1][14]
- Assessment Criteria: Modified World Health Organization (mWHO) criteria.[1][14]

#### Efficacy and Safety Data:

Efficacy Endpoint (mWHO criteria)	Result
Objective Response Rate (ORR)	4.3% (2 Partial Responses)[1][14]
Stable Disease (SD)	41.3% (19 patients)[1][14]
Progressive Disease (PD)	41.3% (19 patients)[1][14]
Disease Control Rate (DCR)	45.7%[1][14]
Median Time to Progression (TTP)	2.7 months (investigator-assessed)[1][14]
Median Overall Survival (OS)	9.79 months[1][14]
Most Common Adverse Events	Fatigue, decreased appetite, nausea, diarrhea, hypertension[1][14]

## Conclusion

The early-phase clinical trial data for **brivanib alaninate** demonstrated a manageable safety profile and promising signs of antitumor activity in patients with advanced solid tumors, particularly hepatocellular carcinoma.[1][2][12] The drug showed evidence of target

engagement by inhibiting the VEGFR and FGFR pathways, leading to antiangiogenic effects.[\[2\]](#) [\[9\]](#) The recommended Phase II dose was established at 800 mg once daily.[\[2\]](#) While the Phase II results in HCC were encouraging, subsequent large-scale Phase III trials (BRISK-FL and BRISK-PS) did not meet their primary endpoints of improving overall survival compared to standard of care or placebo, respectively.[\[5\]](#)[\[8\]](#)[\[15\]](#)[\[16\]](#) These findings underscore the challenges of translating promising early-phase signals into definitive late-stage clinical benefits. The data from these initial trials, however, remain valuable for understanding the role of dual VEGFR/FGFR inhibition and for informing the design of future studies in oncology.

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- To cite this document: BenchChem. [Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b612237#early-phase-clinical-trial-data-for-brivanib-alaninate>]

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